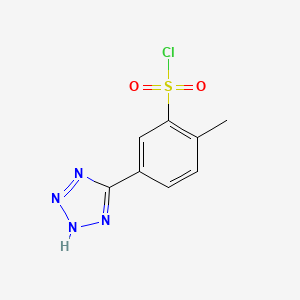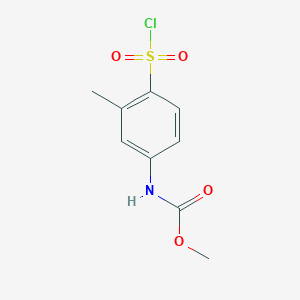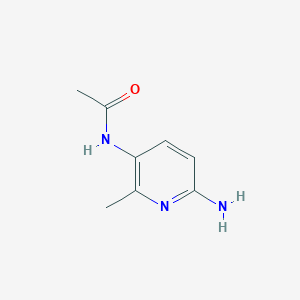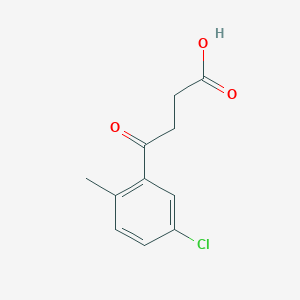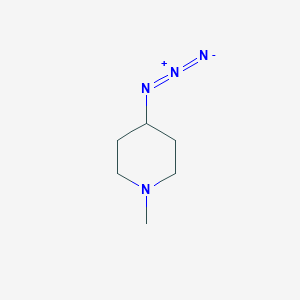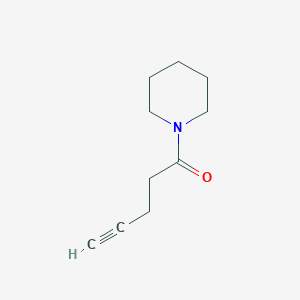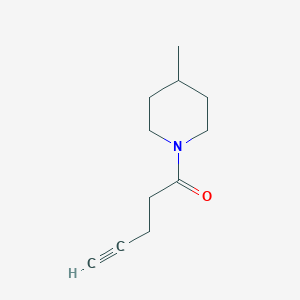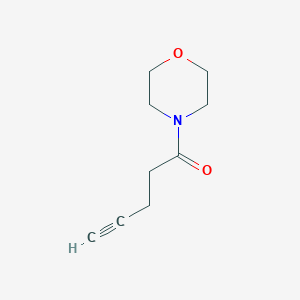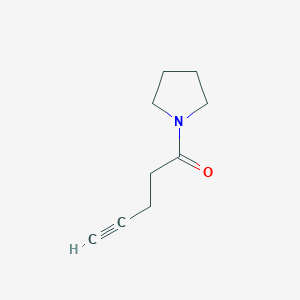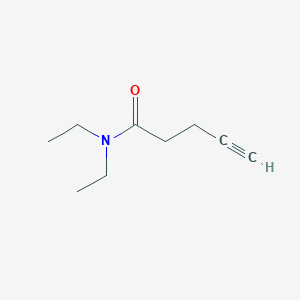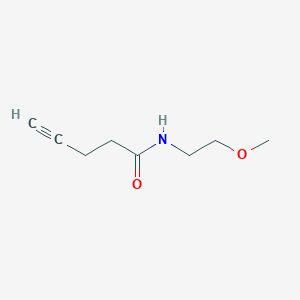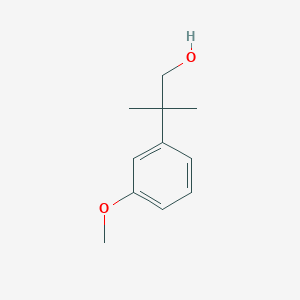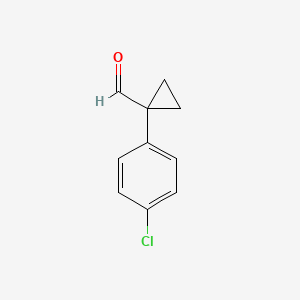
3-(4-Ethylphenyl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylphenyl)propane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its distinct structure, which includes a 4-ethylphenyl group attached to a propane-1-thiol backbone. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)propane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol. The reaction conditions typically involve the use of a polar solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. One such method could include the catalytic hydrogenation of a precursor compound, such as 3-(4-ethylphenyl)propene, in the presence of hydrogen sulfide gas. This method allows for the direct introduction of the thiol group under controlled conditions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Addition: Thiols can add to alkenes in the presence of radical initiators, leading to the formation of thioethers through thiol-ene reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) under UV light.
Major Products
Oxidation: Disulfides.
Substitution: Thioethers.
Addition: Thioethers through thiol-ene reactions.
Aplicaciones Científicas De Investigación
3-(4-Ethylphenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Thiols play a role in biological systems as antioxidants and in the formation of disulfide bonds in proteins.
Medicine: Research into thiol-containing compounds has shown potential in developing drugs with antioxidant properties.
Industry: Thiols are used in the production of polymers and as additives in lubricants and fuels to improve their properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylphenyl)propane-1-thiol involves its ability to participate in redox reactions due to the presence of the thiol group. This group can donate electrons, making it a good nucleophile. In biological systems, thiols can form disulfide bonds, which are crucial for the structural integrity of proteins. The compound can also act as an antioxidant by neutralizing reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol with a similar structure but without the aromatic ring.
Propane-1-thiol: Similar backbone but lacks the 4-ethylphenyl group.
4-Methylphenylmethanethiol: Contains a methyl group instead of an ethyl group on the aromatic ring.
Uniqueness
3-(4-Ethylphenyl)propane-1-thiol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols. This structural feature can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(4-ethylphenyl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNZHKBZGNGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Octahydropyrazino[2,1-c][1,4]thiazine](/img/structure/B7906906.png)
